2-(1-Piperazinyl)propanenitrile
Description
Piperazine derivatives are a critical class of nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and material science.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.2 g/mol |
IUPAC Name |
2-piperazin-1-ylpropanenitrile |
InChI |
InChI=1S/C7H13N3/c1-7(6-8)10-4-2-9-3-5-10/h7,9H,2-5H2,1H3 |
InChI Key |
FJCXXLZGBXLQNN-UHFFFAOYSA-N |
SMILES |
CC(C#N)N1CCNCC1 |
Canonical SMILES |
CC(C#N)N1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Physicochemical Properties
The substituent attached to the piperazine ring significantly alters solubility, stability, and bioavailability. Below is a comparison of key compounds:
Key Observations :
- 2-(1-Piperazinyl)pyridine is a low-molecular-weight liquid with high water solubility, likely due to its polar pyridine moiety .
- Levocetirizine ’s bulkier substituents increase molecular weight and enhance receptor binding, critical for its antihistaminic activity .
- The quinoline derivative’s extended aromatic system (vs. pyridine) may enhance lipophilicity, influencing tissue penetration .
Pharmacological Activity
Piperazine derivatives exhibit diverse biological effects depending on substituents:
- 2-(1-Piperazinyl)quinoline: Potent uterotonic activity: 100× more effective than methylergonovine in isolated rat uteri . Selective smooth muscle stimulation: High specificity for uterine tissue over aorta or trachea, suggesting SAR tied to quinoline’s planar structure .
Levocetirizine :
- 2-(1-Piperazinyl)pyridine: Limited pharmacological data in evidence, but its solubility and low molecular weight suggest utility as a synthetic intermediate .
Inference for 2-(1-Piperazinyl)propanenitrile: The nitrile (-C≡N) group in propanenitrile could confer distinct reactivity (e.g., hydrogen bonding or metabolic stability) compared to aromatic substituents. However, its smaller size might reduce receptor affinity relative to quinoline or levocetirizine analogs.
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